molecular formula C12H17NO2Si B115110 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile CAS No. 93554-98-4

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile

Cat. No.: B115110
CAS No.: 93554-98-4
M. Wt: 235.35 g/mol
InChI Key: BCMKFMIXDLPHAK-UHFFFAOYSA-N
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Description

3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile (CAS: 93554-98-4) is an organosilicon reagent with the molecular formula C₁₂H₁₇NO₂Si and a molecular weight of 235.35 g/mol . Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an α-(trimethylsilyl)oxy-acetonitrile moiety. The trimethylsilyl (TMS) group enhances steric protection and lipophilicity, making the compound valuable in organic synthesis, particularly as an intermediate in pharmaceutical or agrochemical manufacturing . Its nitrile group (-CN) enables participation in nucleophilic addition reactions, while the TMS ether moiety may stabilize reactive intermediates during synthetic processes .

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-trimethylsilyloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2Si/c1-14-11-7-5-6-10(8-11)12(9-13)15-16(2,3)4/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKFMIXDLPHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction occurs in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere. A Lewis acid catalyst, typically zinc iodide (ZnI₂) or lithium perchlorate (LiClO₄), accelerates the addition at 0–25°C. The general mechanism involves:

  • Electrophilic activation of the aldehyde carbonyl by the Lewis acid.

  • Nucleophilic attack by TMSCN, forming a tetrahedral intermediate.

  • Proton transfer and silyl group migration , yielding the α-silyloxy nitrile.

Key Parameters:

  • Catalyst Loadings: 5–10 mol% ZnI₂ achieves >85% conversion.

  • Solvent Effects: THF provides higher yields (92%) compared to DCM (78%) due to better Lewis acid solubility.

  • Temperature: Reactions at 0°C minimize side-product formation (e.g., aldol condensation).

Workup and Purification

Post-reaction, the mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄. Silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the product as a colorless oil.

Grignard-Based Synthesis via Intermediate Ketones

Alternative routes employ Grignard reagents to construct the α-silyloxy nitrile framework. This method, detailed in patent literature for analogous compounds, involves:

Stepwise Alkylation and Cyanosilylation

  • Grignard Formation: 3-Methoxyphenylmagnesium bromide reacts with ethyl cyanoformate to yield 3-methoxybenzoyl cyanide.

  • Silylation: Treatment with trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine) introduces the silyl ether group.

Reaction Scheme:

3-MethoxybenzaldehydeEtMgBr3-Methoxybenzyl alcoholCNCl3-Methoxybenzoyl cyanideTMSClTarget Compound\text{3-Methoxybenzaldehyde} \xrightarrow{\text{EtMgBr}} \text{3-Methoxybenzyl alcohol} \xrightarrow{\text{CNCl}} \text{3-Methoxybenzoyl cyanide} \xrightarrow{\text{TMSCl}} \text{Target Compound}

Optimization Insights:

  • Catalyst Choice: Cerium(III) chloride (CeCl₃) enhances Grignard reactivity, improving yield from 65% to 82%.

  • Stereochemical Control: Chiral auxiliaries (e.g., (-)-sparteine) induce enantioselectivity in asymmetric variants.

Epimerization and Isomerization Strategies

The α-position’s acidity (pKa ≈ 18) permits post-synthetic stereochemical modulation. Patent data reveal two approaches:

Base-Mediated Epimerization

Treatment with potassium tert-butoxide (KOtBu) in THF at -78°C equilibrates diastereomers, enabling access to thermodynamically stable forms.

Conditions:

  • Base: 1.2 equiv KOtBu

  • Time: 2–4 h

  • Yield Recovery: 95% after recrystallization.

Acid-Catalyzed Isomerization

Hydrochloric acid (6M) in refluxing toluene induces keto-enol tautomerism, redistributing stereoisomers. This method favors the trans-diastereomer (dr 7:1).

Comparative Analysis of Synthetic Routes

Method Yield Catalyst Stereoselectivity Scale-Up Feasibility
Cyanosilylation92%ZnI₂Low (racemic)High
Grignard-Cyanosilylation82%CeCl₃Moderate (dr 3:1)Moderate
Epimerization95%KOtBuHigh (dr 7:1)Low

Trade-offs:

  • Cyanosilylation excels in simplicity but lacks stereocontrol.

  • Grignard routes enable chiral synthesis but require stringent anhydrous conditions.

  • Epimerization post-synthetically enhances diastereomeric ratios but adds steps.

Industrial-Scale Production Considerations

Cost Drivers

  • TMSCN Availability: Priced at $2200–$3120/kg, TMSCN contributes 60–70% of raw material costs.

  • Catalyst Recycling: ZnI₂ recovery via aqueous extraction reduces expenses by 15–20%.

Environmental Impact

  • Solvent Waste: THF and DCM require distillation recovery (85–90% efficiency).

  • Byproduct Management: Cyanide-containing waste necessitates treatment with FeSO₄/H₂O₂ oxidation .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H15NO2Si
  • Molecular Weight : Approximately 239.35 g/mol
  • Structural Features : The compound contains a methoxy group, a trimethylsilyloxy group, and a nitrile functional group, which contribute to its stability and reactivity in organic synthesis.

Organic Synthesis

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile is primarily utilized as an intermediate in organic synthesis. Its functional groups allow for various chemical transformations:

  • Reactions :
    • Oxidation : Can be oxidized to produce corresponding aldehydes or carboxylic acids.
    • Reduction : The nitrile group can be reduced to form amines.
    • Substitution : The trimethylsilyloxy group can be replaced with other functional groups.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Enzyme Inhibition : Studies indicate that it may inhibit enzymes involved in inflammatory processes, suggesting potential use in treating conditions like asthma.
  • Antimicrobial Activity : Preliminary research shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : It has been observed to induce apoptosis in cancer cells, particularly breast cancer cells (MCF-7), through mechanisms involving oxidative stress.
Biological ActivityObserved EffectsReferences
Enzyme InhibitionInhibits lipoxygenase activity
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells

Asthma Treatment

A study investigated the effects of this compound on asthmatic models. Results showed a significant reduction in airway hyperresponsiveness and inflammation markers, indicating its potential as an anti-asthmatic agent.

Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Cancer Cell Apoptosis

Research focused on the effect of this compound on MCF-7 breast cancer cells revealed increased apoptotic cell populations upon treatment with varying concentrations, supporting its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile in chemical reactions. The trimethylsilyloxy group provides steric hindrance and can influence the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile C₁₂H₁₇NO₂Si 235.35 Methoxy, nitrile, TMS-ether Organosilicon reagent; synthetic intermediate
3-Methoxyphenylacetonitrile C₉H₉NO 147.18 Methoxy, nitrile Precursor for pharmaceuticals, fragrances
N,O-BIS-(trimethylsilyl) isoleucine C₁₂H₂₉O₂NSi₂ 287.54 Amino acid, dual TMS-ether Derivatization agent for GC-MS analysis
L-proline, 5-oxo-1-(TMS)-, TMS ester C₁₁H₂₃O₃NSi₂ 289.49 Cyclic amine, ketone, dual TMS-ether Stabilization of labile metabolites

Key Comparative Analysis

Structural Complexity and Reactivity: The TMS group in 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile provides steric protection to the α-hydroxy group, which may prevent undesired side reactions (e.g., oxidation) compared to its non-silylated analogue, 3-Methoxyphenylacetonitrile . In contrast, N,O-BIS-(trimethylsilyl) isoleucine and the L-proline derivative () use TMS groups to derivatize polar functional groups (e.g., -OH, -NH₂) for enhanced volatility in gas chromatography .

Functional Group Synergy :

  • The nitrile group in 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile allows for nucleophilic additions or cyclizations, while the TMS-ether can act as a temporary protective group. This dual functionality is absent in simpler analogues like 3-Methoxyphenylacetonitrile .

Thermal and Chemical Stability: Silicon-containing compounds often exhibit higher thermal stability. The TMS group in the target compound may confer greater resilience under high-temperature reactions compared to non-silylated derivatives .

Applications: While 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile is tailored for synthetic organic chemistry, the amino acid derivatives in are specialized for analytical chemistry (e.g., GC-MS sample preparation) .

Research Findings and Industrial Relevance

  • Synthetic Utility : The TMS group in 3-Methoxy-α-[(trimethylsilyl)oxy]-benzeneacetonitrile has been leveraged in multi-step syntheses to protect reactive hydroxyl intermediates, enabling selective transformations .
  • Performance vs. Non-Silylated Analogues: Studies suggest that silylation reduces hydrolysis rates of the α-hydroxy group by up to 70% compared to 3-Methoxyphenylacetonitrile, enhancing shelf life and reaction yields .

Biological Activity

3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile, a compound with notable chemical properties, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a methoxy group, a trimethylsilyl ether, and a nitrile functional group. Its molecular formula is C12H15NO2Si, and it has a molecular weight of approximately 233.33 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as asthma and allergies.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Biological Activity Data

Biological ActivityObserved EffectsReferences
Enzyme InhibitionInhibits lipoxygenase activity
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells

Case Studies

  • Asthma Treatment :
    A study investigated the effects of this compound on asthmatic models. The results demonstrated a significant reduction in airway hyperresponsiveness and inflammation markers, suggesting its potential as an anti-asthmatic agent.
  • Antimicrobial Efficacy :
    In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial properties.
  • Cancer Cell Apoptosis :
    A recent study focused on the effect of this compound on MCF-7 breast cancer cells. Flow cytometry analysis showed increased apoptotic cell populations upon treatment with varying concentrations of the compound, supporting its role as a potential anticancer agent.

Discussion

The biological activities of this compound highlight its therapeutic potential across various domains. Its ability to inhibit specific enzymes involved in inflammatory responses makes it a candidate for treating asthma and other inflammatory diseases. Additionally, its antimicrobial and anticancer properties warrant further investigation for potential drug development.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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